molecular formula C14H17BFNO2 B2516020 4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 2376880-05-4

4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B2516020
CAS No.: 2376880-05-4
M. Wt: 261.1
InChI Key: BKIQQCBDPREKEI-UHFFFAOYSA-N
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Description

4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C14H17BFNO2 and its molecular weight is 261.1. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Synthesis

A study by Shoup et al. (2013) described a simplified one-step method for the synthesis of [(18) F]T807, a promising PET radiopharmaceutical for imaging tau pathology in Alzheimer's disease. The methodology involves a more soluble protected precursor and new HPLC separation conditions, facilitating faster synthesis in fewer steps, potentially enhancing its clinical utility (Shoup et al., 2013).

HIV-1 Attachment Inhibitor Discovery

Wang et al. (2003) discovered a novel HIV-1 attachment inhibitor, BMS-378806, which interferes with CD4-gp120 interactions. The 4-fluoro derivative exhibited enhanced potency and improved pharmaceutical properties, suggesting its potential in HIV treatment strategies (Wang et al., 2003).

Synthesis of Chiral Substituted Indolines

Sequeira et al. (2012) reported an efficient multigram synthesis of a chiral substituted indoline using a copper-catalyzed enantioselective intramolecular alkene aminooxygenation. This synthesis is significant for the development of pharmaceuticals and agrochemicals (Sequeira et al., 2012).

Neuroleptic Activity Study

Welch, Harbert, and Weissman (1980) investigated the neuroleptic-like activity of a series of 4-aryltetrahydropyrrolo[3,4-b]indoles, with one compound showing promising results in an animal model, indicating potential applications in the development of new neuroleptic drugs (Welch, Harbert, & Weissman, 1980).

Photoluminescence and Base Doping

Ranger, Rondeau, and Leclerc (1997) explored well-defined poly(2,7-fluorene) derivatives through palladium-catalyzed couplings, which showed promising photophysical and electrical properties for the fabrication of efficient blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).

Properties

IUPAC Name

4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)9-7-8-17-12(9)10/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQQCBDPREKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376880-05-4
Record name 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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